6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine
Description
6-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine is a synthetic organic compound featuring a purine core substituted with a methyl group at position 7 and a piperazine ring at position 4. The piperazine moiety is further modified with a 4-methoxy-1,3-benzothiazole group. This structure combines pharmacophoric elements from purine derivatives (known for nucleotide mimicry) and benzothiazoles (associated with CNS activity and enzyme modulation).
The compound’s design likely targets adenosine or kinase receptors, given the purine scaffold’s role in signaling pathways and the benzothiazole group’s prevalence in neuroactive compounds. However, specific pharmacological data for this molecule are absent in the provided evidence, necessitating inferences from structurally related analogs.
Properties
IUPAC Name |
4-methoxy-2-[4-(7-methylpurin-6-yl)piperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7OS/c1-23-11-21-16-15(23)17(20-10-19-16)24-6-8-25(9-7-24)18-22-14-12(26-2)4-3-5-13(14)27-18/h3-5,10-11H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRGDGZPVQGWLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine typically involves multi-step organic reactions. One common method includes:
Formation of the Benzothiazole Moiety: This can be achieved through a condensation reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone.
Piperazine Ring Formation: The benzothiazole derivative is then reacted with piperazine under controlled conditions.
Purine Attachment: Finally, the piperazine-benzothiazole intermediate is coupled with a purine derivative, often using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the efficacy of benzothiazole derivatives, including the compound , against various microbial strains. The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis (Mtb), which is crucial given the rising incidence of multidrug-resistant tuberculosis (MDR-TB) .
Case Study : A study evaluated several benzothiazole derivatives for their anti-tubercular activity. The compound demonstrated a significant Minimum Inhibitory Concentration (MIC) against Mtb, suggesting it could serve as a lead compound for developing new anti-TB drugs .
Anticancer Potential
Benzothiazole derivatives have also been investigated for their anticancer properties. The structural features of 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine suggest potential interactions with cancer cell signaling pathways.
Research Findings : In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways . Further research is necessary to elucidate the specific mechanisms by which this compound exerts its effects.
The following table summarizes key findings related to the biological activities of 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine and related compounds:
Mechanism of Action
The mechanism of action of 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity, while the purine structure may mimic natural nucleotides, interfering with nucleic acid synthesis .
Comparison with Similar Compounds
A. Structural Divergence and Bioactivity
B. Mechanistic Implications
- Receptor Binding: Piperazine-linked purines (e.g., ) often interact with adenosine receptors (A₁, A₂ₐ), implying the target compound may share affinity for these GPCRs .
Biological Activity
6-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antiproliferative effects, antibacterial properties, and enzyme inhibition.
Chemical Structure and Properties
- Molecular Formula : C19H22N4O2S
- Molecular Weight : 370.5 g/mol
- IUPAC Name : 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methylpurine
The compound features a purine core substituted with a piperazine ring and a methoxy-benzothiazole moiety, contributing to its diverse biological interactions.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicate significant cytotoxicity, as summarized in Table 1.
| Cell Line | IC50 (µM) | Comparison Agent | Remarks |
|---|---|---|---|
| MCF-7 | 3.1 | Doxorubicin | Selective activity |
| HCT 116 | 3.7 | Etoposide | Moderate activity |
| HEK 293 | 5.3 | - | Moderate activity |
The compound exhibited selective cytotoxicity against the MCF-7 breast cancer cell line, demonstrating its potential as an anticancer agent .
Antibacterial Activity
The antibacterial properties of the compound have also been investigated. It showed notable activity against several bacterial strains:
| Bacterial Strain | MIC (µM) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
| Escherichia coli | 32 | Moderate |
| Enterococcus faecalis | 8 | Selective |
These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents, particularly against Gram-positive bacteria .
Enzyme Inhibition
The compound's ability to inhibit key enzymes was also assessed. Notably, it demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease:
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Acetylcholinesterase | 85 |
| Urease | 90 |
These results highlight its potential as a therapeutic agent for conditions like Alzheimer's disease and urinary tract infections .
The mechanism of action of 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine involves:
- Interaction with Enzymes : The benzothiazole moiety is believed to interact with active sites of enzymes, modulating their activity.
- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest leading to apoptosis.
- Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or function.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- A study on benzothiazole derivatives reported that modifications to the piperazine ring enhanced anticancer activity while maintaining low toxicity profiles in non-cancerous cells.
- Another investigation highlighted the use of methoxy-substituted compounds in treating resistant bacterial strains, showcasing their potential in overcoming antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound involves coupling a purine core with a benzothiazole-piperazine moiety. Key challenges include regioselectivity in purine functionalization and maintaining the stability of the methoxy-benzothiazole group under reaction conditions.
- Optimization Strategies :
- Use copper-catalyzed click chemistry (e.g., CuSO₄·5H₂O/sodium ascorbate in DMF) for efficient heterocyclic coupling, as demonstrated in benzothiazole-triazole syntheses .
- Monitor reaction progress via TLC to avoid over-alkylation or decomposition.
- Employ inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- ¹H/¹³C-NMR : To verify substituent positions (e.g., piperazine linkage at N-6 of purine and methoxy-benzothiazole orientation) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., ESI-MS for accurate mass determination) .
- HPLC-PDA : To assess purity (>95%) and detect byproducts from incomplete coupling reactions .
Advanced Research Questions
Q. How can computational modeling predict the target engagement of 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to purinergic receptors (e.g., A₂A adenosine receptor) or kinases, leveraging the compound’s structural similarity to quinazoline-based kinase inhibitors .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical interactions (e.g., piperazine-mediated hydrogen bonding) .
- Pharmacophore Mapping : Align the methoxy-benzothiazole group with known pharmacophores for antitumor activity, as seen in pyrazoline derivatives .
Q. What strategies can mitigate poor solubility in pharmacological assays for this compound?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters at the purine N-7 methyl group to enhance aqueous solubility, as validated in analogous purine derivatives .
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to maintain compound stability in in vitro assays .
- Nanoformulation : Encapsulate in PLGA nanoparticles to improve bioavailability, a method applied to structurally related kinase inhibitors .
Q. How can researchers resolve contradictions in SAR (Structure-Activity Relationship) data for analogs of this compound?
- Methodological Answer :
- Meta-Analysis : Compare data from benzothiazole-purine hybrids (e.g., antitumor vs. CNS activity) to identify substituent-specific trends .
- Free-Wilson Analysis : Quantify contributions of methoxy and piperazine groups to biological activity using a dataset of ≥20 analogs .
- Crystallography : Resolve X-ray structures of ligand-target complexes (e.g., with PI3Kγ) to clarify steric/electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
